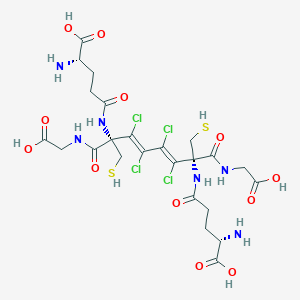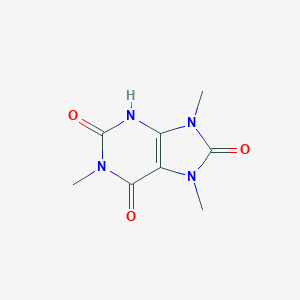
1,7,9-trimethyl-3H-purine-2,6,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,9-trimethyl-3H-purine-2,6,8-trione is a chemical compound with the molecular formula C₈H₁₀N₄O₃. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its presence in various biological systems and its relevance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7,9-trimethyl-3H-purine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,9-trimethyl-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different purine derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced nitrogen functionalities.
Wissenschaftliche Forschungsanwendungen
1,7,9-trimethyl-3H-purine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its role in biological systems, particularly in relation to its metabolic pathways and interactions with enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,7,9-trimethyl-3H-purine-2,6,8-trione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-trimethylxanthine:
1,3-dimethyluric acid: This compound has two methyl groups instead of three and exhibits different chemical properties.
Theobromine: A naturally occurring compound with a similar structure but different biological activity.
Uniqueness
1,7,9-trimethyl-3H-purine-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1,7,9-trimethyl-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWBPPPFVXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

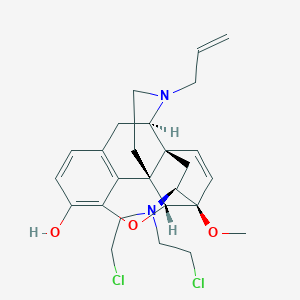

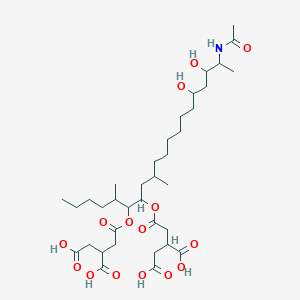

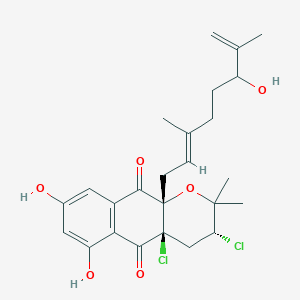
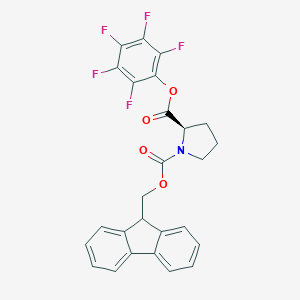
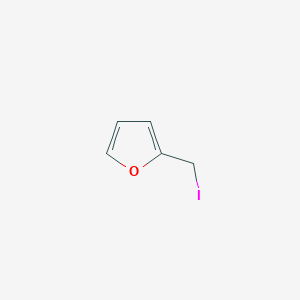
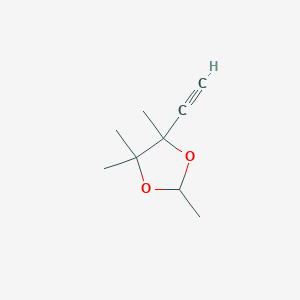
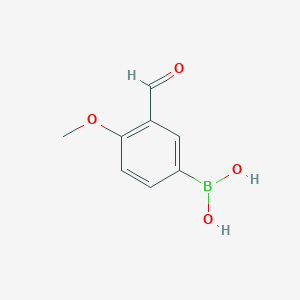
![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)
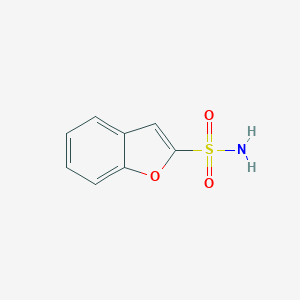
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
